molecular formula C15H14O3 B1582940 Dibenzyl carbonate CAS No. 3459-92-5

Dibenzyl carbonate

Cat. No. B1582940
CAS RN: 3459-92-5
M. Wt: 242.27 g/mol
InChI Key: PIZLBWGMERQCOC-UHFFFAOYSA-N
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Description

Dibenzyl carbonate (DBzlC) is a chemical compound with the formula C15H14O3 . It is commonly used as a benzylating agent . It has been used to benzylate phenylacetonitrile, benzyl phenylacetate, and phenol .


Synthesis Analysis

Dibenzyl carbonate can be synthesized via the transesterification of dimethyl carbonate (DMC) with an excess of benzyl alcohol . This reaction can be catalyzed by CsF/α-Al2O3 or [P8,8,8,1][H3COCO2] at 90 °C . The catalysts are used in amounts as low as 1% mol (with respect to the limiting reagent DMC). The best results were achieved with CsF/α-Al2O3, which allowed a simpler and reproducible isolation of DBnC in yields up to 70% .


Molecular Structure Analysis

The molecular formula of Dibenzyl carbonate is C15H14O3 . Its IUPAC Standard InChI is InChI=1S/C15H14O3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 .


Chemical Reactions Analysis

Dibenzyl carbonate is commonly used as a benzylating agent . It has been used in slow N-benzylation reactions, where it acts as an alkylating reagent . It has been used to benzylate phenylacetonitrile, benzyl phenylacetate, and phenol .


Physical And Chemical Properties Analysis

Dibenzyl carbonate has a molecular weight of 242.2699 . It has a density of 1.2±0.1 g/cm3, a boiling point of 360.0±31.0 °C at 760 mmHg, and a flash point of 138.4±13.9 °C . It has a molar refractivity of 68.4±0.3 cm3, and a molar volume of 209.3±3.0 cm3 .

Scientific Research Applications

Synthesis of Dibenzyl Carbonate

  • Scientific Field : Organic Chemistry
  • Summary of Application : Dibenzyl Carbonate (DBnC) is synthesized via the transesterification of dimethyl carbonate (DMC) with an excess of benzyl alcohol .
  • Methods of Application : The synthesis is carried out at 90 °C, in the presence of CsF/α-Al2O3 or [P8,8,8,1][H3COCO2] as catalysts . The two catalysts are used in amounts as low as 1% mol (with respect to the limiting reagent DMC) .
  • Results or Outcomes : The best results were achieved with CsF/α-Al2O3 that allowed a simpler and reproducible isolation of DBnC in yields up to 70% . Moreover, both the catalyst and the excess BnOH were recovered and could be recycled .

N-Benzylation Reactions

  • Scientific Field : Organic Chemistry
  • Summary of Application : Dibenzyl Carbonate (DBzlC) is used as an alkylating reagent in N-benzylation reactions .
  • Methods of Application : Ionic liquids are used to effectively accelerate slow N-benzylation reactions utilizing dibenzyl carbonate .
  • Results or Outcomes : Dibenzyl carbonate has been used to benzylate phenylacetonitrile, benzyl phenylacetate, and phenol .

Core-Labeling Synthesis of Phenols

  • Scientific Field : Organic Chemistry
  • Summary of Application : Dibenzyl Carbonate is used in the core-labeling synthesis of phenols .
  • Methods of Application : The synthesis involves the use of commercially available sources of carbon-14 . Dibenzyl Carbonate is synthesized from these sources .
  • Results or Outcomes : The successful results with carbon-13 led to the pursuit of labeling phenols from readily available sources of carbon-14 .

Safety And Hazards

Dibenzyl carbonate is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . When handling this chemical, it is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The synthesis of Dibenzyl carbonate via the transesterification of dimethyl carbonate (DMC) with an excess of benzyl alcohol represents a sustainable catalytic approach . Both the catalyst and the excess BnOH can be recovered and recycled, confirming the economic sustainability of the procedure . This method was ranked in the top 7 among 21 protocols selected as the best available options for the synthesis of DBnC .

properties

IUPAC Name

dibenzyl carbonate
Source PubChem
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InChI

InChI=1S/C15H14O3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZLBWGMERQCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID3063041
Record name Carbonic acid, bis(phenylmethyl) ester
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Molecular Weight

242.27 g/mol
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Product Name

Dibenzyl carbonate

CAS RN

3459-92-5
Record name Bis(phenylmethyl) carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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